2-Aminopentanenitrile
Overview
Description
2-Aminopentanenitrile is an organic compound with the molecular formula C5H10N2. It is a nitrile that is pentanenitrile in which one of the α-hydrogens is replaced by an amino group . It is a primary amino compound and a member of the aliphatic nitriles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminopentanenitrile can be synthesized through various methods. One common method involves the reaction of pentanenitrile with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the amino group .
Another method involves the biocatalytic preparation of enantiomerically enriched aminopentanenitriles. This method includes selective acylation of an enantiomeric mixture of 3-aminopentanenitrile or selective hydrolysis of an enantiomeric mixture of 3-aminopentanenitrile amide in the presence of enzymes such as lipase or esterase .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Aminopentanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or imines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or aldehydes are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of amides or imines.
Scientific Research Applications
2-Aminopentanenitrile has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-aminopentanenitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminobutanenitrile: Similar structure but with one less carbon atom.
2-Aminohexanenitrile: Similar structure but with one more carbon atom.
2-Aminopropanenitrile: Similar structure but with two less carbon atoms.
Uniqueness
2-Aminopentanenitrile is unique due to its specific chain length and the presence of both amino and nitrile functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-aminopentanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-3-5(7)4-6/h5H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMBPYXLPIWSFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.